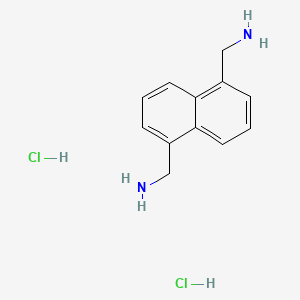

Naphthalene-1,5-diyldimethanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naphthalene-1,5-diyldimethanamine dihydrochloride is a chemical compound that has garnered attention in various fields of research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound contains a naphthalene core with amine groups attached and exists as a dihydrochloride salt.

Mecanismo De Acción

Target of Action

The primary target of Naphthalene-1,5-diyldimethanamine dihydrochloride is DNA gyrases . DNA gyrases are essential enzymes that control the topology of DNA in bacteria, making them a popular target for antimicrobial agents .

Mode of Action

This compound interacts with its target by fitting stably into the DNA gyrase binding pocket . This interaction inhibits the activity of the DNA gyrase, preventing the supercoiling of bacterial DNA, which is a crucial process for DNA replication and transcription .

Biochemical Pathways

The inhibition of DNA gyrases disrupts the normal biochemical pathways of DNA replication and transcription in bacteria . This disruption prevents the bacteria from multiplying and functioning properly, leading to their eventual death .

Result of Action

The result of this compound’s action is the significant antibacterial activity against both gram-positive and gram-negative bacteria . It also exhibits antifungal activity against various fungi . This broad-spectrum antimicrobial activity makes it a promising candidate for further studies as an antimicrobial drug .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-1,5-diyldimethanamine dihydrochloride typically involves the reaction of 1-naphthylamine with 2-chloroethanamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then converted into its dihydrochloride salt form .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

Naphthalene-1,5-diyldimethanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the amine groups or the naphthalene core.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Naphthalene-1,5-diyldimethanamine dihydrochloride has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Polymer Science: The compound is utilized in the creation of polyimide copolymers with advantageous physical properties.

Supramolecular Chemistry: Naphthalene derivatives are employed in the formation of host-guest complexes and gelators for sensing aromatic systems.

Materials Science: The compound is involved in the development of materials for artificial photosynthesis and solar cell technology.

Comparación Con Compuestos Similares

Similar Compounds

Naphthalene-1,8-diylbis(diphenylmethylium): Known for its electron-transfer reduction behavior.

Naphthalene diimides: Widely studied for their electronic properties and applications in organic electronics.

Uniqueness

Naphthalene-1,5-diyldimethanamine dihydrochloride is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to form stable dihydrochloride salts and participate in a variety of chemical reactions makes it a valuable compound in research and industrial applications.

Actividad Biológica

Naphthalene-1,5-diyldimethanamine dihydrochloride is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in medicinal chemistry.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving naphthalene derivatives. The synthesis typically involves the introduction of amine groups to the naphthalene structure, enhancing its reactivity and biological potential. Characterization methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure of the synthesized compound.

Biological Activity

The biological activity of naphthalene derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological effects, including:

- Antioxidant Activity : Research indicates that naphthalene derivatives possess significant antioxidant properties. In vitro studies using the DPPH assay have shown that these compounds can effectively scavenge free radicals, thereby protecting cells from oxidative stress .

- Cytotoxic Effects : The cytotoxicity of naphthalene derivatives has been evaluated against various cancer cell lines. For instance, compounds similar to naphthalene-1,5-diyldimethanamine have demonstrated potent cytotoxic effects against MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest .

- Antibacterial and Antifungal Properties : Some studies have highlighted the antibacterial and antifungal activities of naphthalene derivatives. For example, certain synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating their potential as antimicrobial agents .

Case Studies

Several case studies illustrate the biological efficacy of naphthalene derivatives:

- Anticancer Activity : A study focused on a series of naphthalene-substituted triazole derivatives found that one compound exhibited an IC50 value of 7.835 μM against the A549 lung cancer cell line. This compound also displayed significant apoptotic activity, suggesting its potential as an anticancer agent .

- Antioxidant Evaluation : Another investigation evaluated a new series of naphthalene derivatives for their antioxidant capacity using the DPPH assay. The results indicated that many compounds had superior antioxidant activity compared to melatonin, a well-known antioxidant .

- Multifunctional Properties : A recent study synthesized novel naphthalene-chalcone derivatives that not only showed anticancer properties but also exhibited antibacterial and antifungal activities. This multifunctionality is particularly valuable in treating cancer patients who are often susceptible to infections due to immunosuppression .

Table 1: Biological Activities of Naphthalene Derivatives

| Compound | Activity Type | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | Antioxidant | Not specified | Significant radical scavenging activity |

| Naphthalene derivative 6a | Cytotoxic (MDA-MB-231) | 20 | Induces apoptosis and cell cycle arrest |

| Naphthalene-chalcone 2j | Anticancer | 7.835 | Exhibits apoptotic activity |

| Naphthalene derivative | Antibacterial | Varies | Moderate to strong activity against bacteria |

Propiedades

IUPAC Name |

[5-(aminomethyl)naphthalen-1-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.2ClH/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11;;/h1-6H,7-8,13-14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXUYVVXJZKRGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)CN)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.